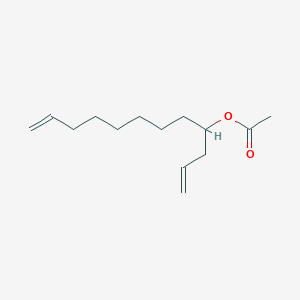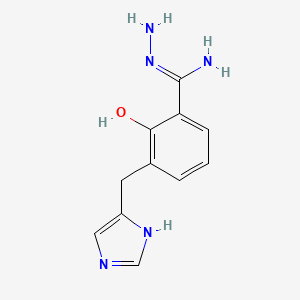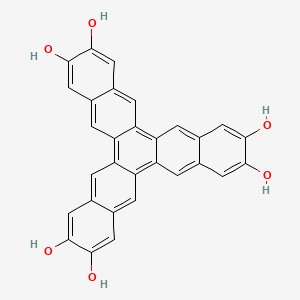![molecular formula C16H10FN3O2S B12939619 2-{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}benzoic acid CAS No. 87992-31-2](/img/structure/B12939619.png)
2-{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid is a complex organic compound that features a triazine ring substituted with a fluorophenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid typically involves multiple steps, starting with the formation of the triazine ring. One common method is the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group can be achieved through nucleophilic substitution reactions, while the thiol group is introduced via thiolation reactions. The final step involves the coupling of the triazine derivative with benzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The triazine ring and fluorophenyl group can bind to enzymes or receptors, modulating their activity. The thiol group may also participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-Chlorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-((5-(4-Methylphenyl)-1,2,4-triazin-3-yl)thio)benzoic acid: Contains a methyl group instead of fluorine.
2-((5-(4-Nitrophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid: Features a nitro group in place of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
87992-31-2 |
|---|---|
Molecular Formula |
C16H10FN3O2S |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl]benzoic acid |
InChI |
InChI=1S/C16H10FN3O2S/c17-11-7-5-10(6-8-11)13-9-18-20-16(19-13)23-14-4-2-1-3-12(14)15(21)22/h1-9H,(H,21,22) |
InChI Key |
GNLZQUUYFQBQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=NC(=CN=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


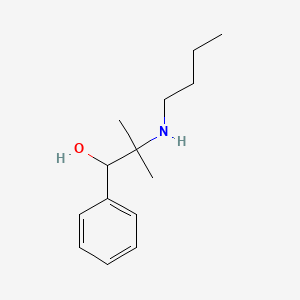
![6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine](/img/structure/B12939539.png)

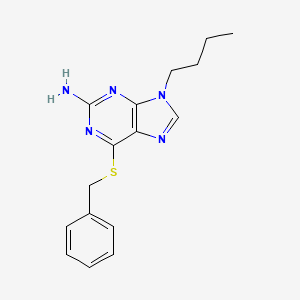
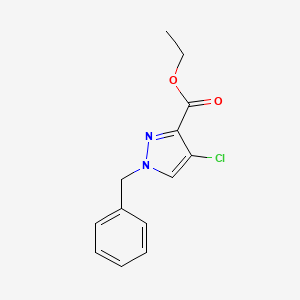


![1'-Methyl-2'-(piperidine-1-carbonyl)spiro[cyclohexane-1,7'-furo[3,2-f]chromen]-9'(8'H)-one](/img/structure/B12939564.png)
![6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12939584.png)
